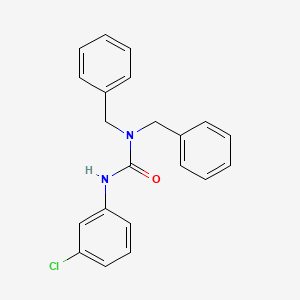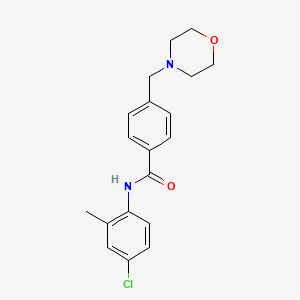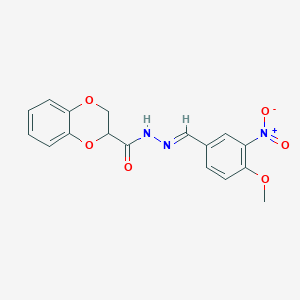
N,N-dibenzyl-N'-(3-chlorophenyl)urea
Vue d'ensemble
Description
N,N-dibenzyl-N'-(3-chlorophenyl)urea, also known as DCPU, is a compound that has gained attention in recent years due to its potential as an antitumor agent. DCPU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-N'-(3-chlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. N,N-dibenzyl-N'-(3-chlorophenyl)urea has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis, and to induce the expression of pro-apoptotic genes.
Biochemical and Physiological Effects
N,N-dibenzyl-N'-(3-chlorophenyl)urea has been shown to have a cytotoxic effect on cancer cells, but it does not appear to have a significant effect on normal cells. N,N-dibenzyl-N'-(3-chlorophenyl)urea has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dibenzyl-N'-(3-chlorophenyl)urea has several advantages for lab experiments, including its high purity and low toxicity. However, N,N-dibenzyl-N'-(3-chlorophenyl)urea is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on N,N-dibenzyl-N'-(3-chlorophenyl)urea, including the development of more efficient synthesis methods, the exploration of its potential as an anti-inflammatory agent, and the investigation of its mechanism of action in cancer cells. In addition, N,N-dibenzyl-N'-(3-chlorophenyl)urea could be studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
N,N-dibenzyl-N'-(3-chlorophenyl)urea is a promising compound that has potential as an antitumor agent and anti-inflammatory agent. The synthesis method of N,N-dibenzyl-N'-(3-chlorophenyl)urea has been studied, and it has been shown to have high purity and low toxicity. N,N-dibenzyl-N'-(3-chlorophenyl)urea has been shown to inhibit the growth of cancer cells and the production of pro-inflammatory cytokines. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
N,N-dibenzyl-N'-(3-chlorophenyl)urea has been synthesized using various methods, including the reaction of 3-chloroaniline with benzyl isocyanate in the presence of a base, the reaction of 3-chloroaniline with benzyl isocyanate in the presence of a catalyst, and the reaction of 3-chloroaniline with benzyl isocyanate in the presence of a microwave irradiation. The most efficient method for synthesizing N,N-dibenzyl-N'-(3-chlorophenyl)urea is the reaction of 3-chloroaniline with benzyl isocyanate in the presence of a catalyst, which yields a high purity product.
Applications De Recherche Scientifique
N,N-dibenzyl-N'-(3-chlorophenyl)urea has been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. N,N-dibenzyl-N'-(3-chlorophenyl)urea has been shown to inhibit the proliferation of breast cancer cells, lung cancer cells, and colon cancer cells. In addition, N,N-dibenzyl-N'-(3-chlorophenyl)urea has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1,1-dibenzyl-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-19-12-7-13-20(14-19)23-21(25)24(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTPVYGPYRHKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359731 | |
| Record name | Urea, N'-(3-chlorophenyl)-N,N-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86764-42-3 | |
| Record name | Urea, N'-(3-chlorophenyl)-N,N-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-CHLOROPHENYL)-1,1-DIBENZYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5745021.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5745024.png)
![2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5745030.png)
![2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)

![3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5745060.png)
![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
![N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5745068.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)
